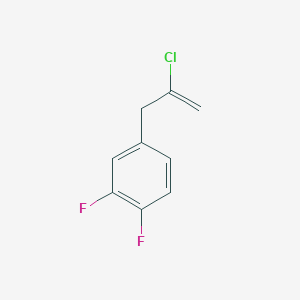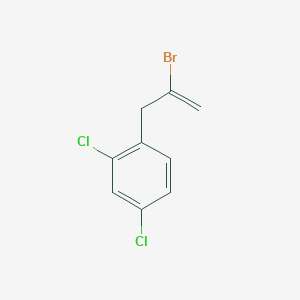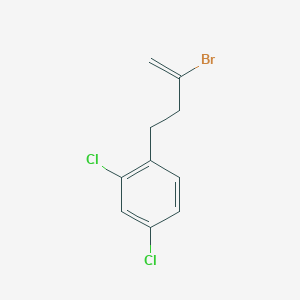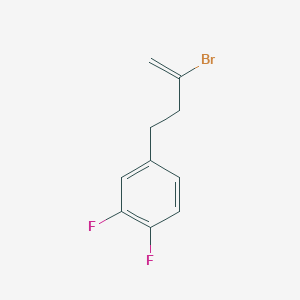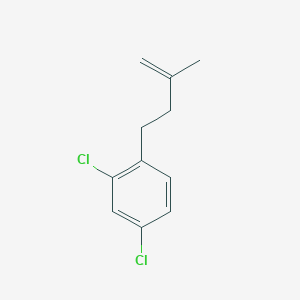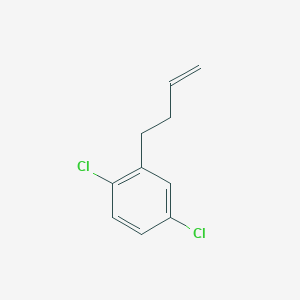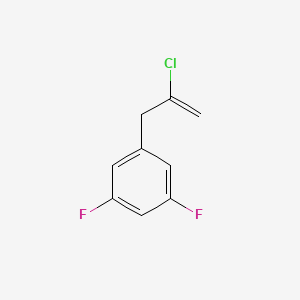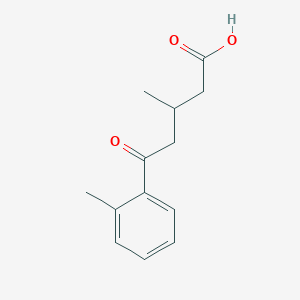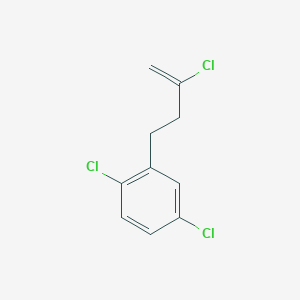
2-Bromo-4-(3,5-difluorophenyl)-1-butene
Descripción general
Descripción
2-Bromo-4-(3,5-difluorophenyl)-1-butene (2B4FD) is an organic compound belonging to the family of difluorobutene derivatives. It is a colorless liquid at room temperature and is soluble in most organic solvents. 2B4FD has been widely used in scientific research due to its unique properties, including its ability to act as a catalyst for various reactions, its low toxicity, and its low cost.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3,5-difluorophenyl)-1-butene has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the fabrication of nanomaterials, such as carbon nanotubes and graphene. Additionally, 2-Bromo-4-(3,5-difluorophenyl)-1-butene has been used to catalyze the polymerization of ethylene and propylene.
Mecanismo De Acción
2-Bromo-4-(3,5-difluorophenyl)-1-butene acts as a Lewis acid in organic reactions, which means that it can donate electrons to a reaction partner. This allows it to facilitate the formation of new bonds between molecules, which is essential for many organic reactions.
Biochemical and Physiological Effects
2-Bromo-4-(3,5-difluorophenyl)-1-butene is not known to have any significant biochemical or physiological effects. It is classified as an organic compound, which means that it is not toxic to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-(3,5-difluorophenyl)-1-butene has several advantages for use in laboratory experiments. It can be synthesized easily and cheaply, and it is highly soluble in most organic solvents. Additionally, it is not toxic, so it can be safely handled in the laboratory. However, it is not as effective as some other catalysts, so it may not be suitable for some types of reactions.
Direcciones Futuras
2-Bromo-4-(3,5-difluorophenyl)-1-butene has potential applications in many areas of scientific research. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used to fabricate nanomaterials, such as carbon nanotubes and graphene. Finally, it could be used to catalyze the polymerization of ethylene and propylene.
Propiedades
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAZIGVNARCBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256981 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,5-difluorophenyl)-1-butene | |
CAS RN |
951892-78-7 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




